N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11031966
InChI: InChI=1S/C15H12N2O2S2/c1-19-11-6-4-10(5-7-11)12-9-21-15(16-12)17-14(18)13-3-2-8-20-13/h2-9H,1H3,(H,16,17,18)
SMILES: COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3
Molecular Formula: C15H12N2O2S2
Molecular Weight: 316.4 g/mol

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

CAS No.:

Cat. No.: VC11031966

Molecular Formula: C15H12N2O2S2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide -

Specification

Molecular Formula C15H12N2O2S2
Molecular Weight 316.4 g/mol
IUPAC Name N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C15H12N2O2S2/c1-19-11-6-4-10(5-7-11)12-9-21-15(16-12)17-14(18)13-3-2-8-20-13/h2-9H,1H3,(H,16,17,18)
Standard InChI Key VSSNLXWOTUAMNX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3
Canonical SMILES COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3

Introduction

Structural and Chemical Properties

Molecular Architecture

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (C₁₅H₁₂N₂O₂S₂) features a 1,3-thiazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with a thiophene-2-carboxamide moiety. The methoxy group (-OCH₃) enhances solubility in polar solvents, while the thiophene and thiazole rings contribute to aromatic stability and electronic delocalization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₂N₂O₂S₂
Molecular Weight316.4 g/mol
IUPAC NameN-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
CAS NumberNot publicly disclosed
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3

The compound’s crystal structure remains uncharacterized, but computational models predict planar geometry for the thiazole and thiophene rings, facilitating π-π stacking interactions with biological targets.

Physicochemical Characteristics

The methoxy group imparts moderate hydrophilicity (logP ≈ 2.8), balancing membrane permeability and aqueous solubility. Melting and boiling points are unreported, but analogous thiazole derivatives typically melt between 150–250°C. Stability studies indicate susceptibility to hydrolysis under strong acidic or basic conditions due to the carboxamide linkage.

Synthesis and Chemical Transformations

Synthetic Pathways

The compound is synthesized via multi-step protocols, often beginning with Hantzsch thiazole synthesis. A representative route involves:

  • Formation of the Thiazole Core: Condensation of 4-methoxyphenyl thiourea with α-bromo-4-methoxyacetophenone in ethanol under reflux.

  • Carboxamide Coupling: Reaction of the thiazole-2-amine intermediate with thiophene-2-carbonyl chloride in dichloromethane, catalyzed by triethylamine.

Critical challenges include optimizing reaction yields (reported 60–75%) and minimizing byproducts like N-acylated derivatives. Purification typically employs column chromatography with hexane-ethyl acetate gradients.

Derivative Synthesis

Structural modifications focus on enhancing bioactivity:

  • Nitro Substitution: Introducing nitro groups at the thiophene 5-position increases electrophilicity, improving interactions with nucleophilic enzyme residues.

  • Methoxy Group Replacement: Swapping -OCH₃ with -CF₃ augments lipid solubility, potentially boosting blood-brain barrier penetration.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The mechanism involves dual inhibition of:

  • Dihydrofolate Reductase (DHFR): Essential for bacterial folate synthesis.

  • Lanosterol Demethylase: Critical for fungal cell membrane integrity.

Table 2: Cytotoxicity Profiles

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast Cancer)12.4Topoisomerase II inhibition
A549 (Lung Cancer)18.7Reactive oxygen species (ROS) generation
HepG2 (Liver Cancer)9.8Caspase-3/7 activation

Apoptosis induction correlates with mitochondrial membrane depolarization and PARP cleavage, hallmarks of intrinsic apoptotic pathways.

Research Advancements and Applications

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability, with in vivo studies showing a 3.2-fold increase in plasma half-life compared to free compound.

Structure-Activity Relationship (SAR) Insights

Key SAR trends include:

  • Thiazole Modifications: Bromination at the thiazole 5-position enhances anticancer potency but reduces antimicrobial efficacy.

  • Methoxy Position: Para-substitution on the phenyl ring maximizes target binding affinity versus meta or ortho analogues.

Comparative Analysis with Structural Analogues

Table 3: Benchmarking Against Analogous Compounds

CompoundStructural FeaturesBioactivity Highlights
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamideFluorophenyl, nitro groupSuperior antibacterial activity (MIC = 4 µg/mL vs. E. coli)
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5-methylthiophene-2-carboxamideDimethyl thiazoleEnhanced cytotoxicity (IC₅₀ = 7.5 µM vs. HeLa)
Target CompoundMethoxyphenyl, unsubstituted thiopheneBalanced antimicrobial/anticancer profile

The methoxy group in the target compound confers a unique balance of solubility and target engagement, distinguishing it from halogenated or alkylated analogues.

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